Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate
Description
Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate is a synthetic benzoate ester derivative characterized by a benzyl ester group at the para-position of the aromatic ring, coupled with a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent. The Boc group serves as a common protective moiety for amines in organic synthesis, enhancing stability during reactions and enabling selective deprotection under acidic conditions.
Properties
IUPAC Name |
benzyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(23)21-13-15-9-11-17(12-10-15)18(22)24-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACNVACLKUBTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate typically involves the reaction of benzyl 4-formylbenzoate with tert-butoxycarbonylamino in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Medicinal Chemistry
Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate has been investigated for its potential as a pharmaceutical intermediate. The tert-butoxycarbonyl (Boc) group is commonly used in the protection of amines during chemical synthesis, facilitating the development of various bioactive compounds.
Case Studies:
- Anticancer Agents : Research has shown that derivatives of this compound can be synthesized to create compounds with anticancer properties. For instance, modifications of this compound have led to the development of histone deacetylase inhibitors (HDACIs), which are promising in cancer therapy .
- PPAR Agonists : The compound has also been utilized in the synthesis of PPARα agonists, which are important for metabolic regulation and have implications in treating metabolic disorders .
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for constructing complex molecular architectures.
Synthetic Methodologies:
- Functionalization Reactions : The compound can undergo various functionalization reactions, enabling the introduction of different functional groups. This property is particularly useful in the synthesis of complex organic molecules where specific functionalities are required .
- Building Block for Peptides : The Boc group allows for selective deprotection, making this compound useful in peptide synthesis, where it can serve as a precursor for amino acids or peptide chains .
Material Science
The applications of this compound extend into material science, particularly in the development of polymers and nanomaterials.
Applications:
- Polymer Chemistry : The compound can be employed as a monomer or co-monomer in polymerization reactions to create functionalized polymers with specific properties such as enhanced thermal stability and solubility .
- Nanomaterials : Research indicates potential uses in the synthesis of nanomaterials, where its functional groups can facilitate interactions with other materials, leading to novel composite materials with desirable characteristics .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Benzoate Esters
Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate belongs to a broader class of substituted benzoate esters. Comparisons with structurally analogous compounds reveal critical differences in reactivity, solubility, and functional utility:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Unlike methyl 2-nitrobenzoate (M2NB), which exhibits high electrophilic reactivity due to its nitro group, the Boc-aminomethyl substituent in the target compound introduces steric hindrance and moderate electron donation, slowing electrophilic aromatic substitution reactions .
- However, this also reduces aqueous solubility .
- Functional Versatility : Unlike hexyl benzoate (used primarily in fragrances), the Boc-protected derivative is tailored for synthetic chemistry applications, such as peptide coupling or as a building block in medicinal chemistry .
Biological Activity
Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate, with the molecular formula CHNO, is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound is primarily recognized for its role as an intermediate in organic synthesis, but it also exhibits various biological activities that make it a candidate for further pharmacological exploration. Its structure allows it to interact with various biomolecules, potentially influencing biochemical pathways.
The biological activity of this compound is thought to involve its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates may participate in various cellular processes, including enzyme inhibition and modulation of signaling pathways.
Enzyme Inhibition Studies
Recent studies have investigated the inhibitory effects of related compounds on enzymes such as butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases. For instance, derivatives structurally similar to this compound have shown promising BChE inhibitory activity. In vitro assays revealed that certain analogs displayed improved selectivity and potency compared to standard inhibitors like donepezil .
| Compound | IC (μM) | Selectivity Ratio |
|---|---|---|
| Compound 9 | 2.68 ± 0.28 | High |
| This compound | TBD | TBD |
Note: The values for this compound are yet to be determined (TBD).
Case Studies
- Neuroprotective Effects : In a study investigating the neuroprotective properties of BChE inhibitors, compounds similar to this compound were shown to inhibit Aβ aggregation in a dose-dependent manner, suggesting potential applications in Alzheimer's disease treatment .
- Cytotoxicity Assessments : Evaluation of cytotoxic effects on SH-SY5Y cells indicated that certain derivatives did not exhibit significant toxicity while providing protective effects against Aβ-induced cell damage . This highlights the potential therapeutic window for compounds related to this compound.
This compound can undergo various chemical reactions, including oxidation and reduction, making it versatile for further chemical modifications. The synthesis typically involves the coupling of benzoic acid derivatives with tert-butoxycarbonyl (Boc)-protected amines under controlled conditions .
Q & A
Q. What are the standard synthetic routes for Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate?
The compound can be synthesized via sequential functionalization of the benzoate core. A common approach involves:
- Step 1: Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., Et₃N in THF) .
- Step 2: Benzylation of the hydroxyl group using benzyl bromide and a base (e.g., K₂CO₃ in acetone) .
- Step 3: Microwave-assisted coupling reactions for efficient amide bond formation, as demonstrated in analogous Ugi multicomponent reactions .
Key Data:
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C→RT | 70–85% | |
| Benzylation | BnBr, K₂CO₃, acetone, reflux | 65–80% | |
| Coupling | Microwave, 100°C, 30 min | 75–90% |
Q. How is the compound purified, and what analytical methods validate its identity?
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) .
- Characterization:
Advanced Research Questions
Q. How does the Boc group influence stability under acidic/basic conditions?
The Boc group is acid-labile but stable under basic conditions. Key findings:
- Acidic Hydrolysis: Deprotection occurs with TFA (20% in DCM, 2 hr) or HCl (4M in dioxane, 1 hr), yielding the free amine .
- Base Stability: No degradation observed in NaOH (1M, 24 hr), making the compound suitable for alkaline reaction environments .
Contradiction Alert: Microwave-assisted reactions in show Boc stability at 100°C, but prolonged heating (>2 hr) may lead to partial decomposition. Validate via TLC or HPLC for each protocol .
Q. What strategies address low yields in coupling reactions involving the compound?
- Optimize Solvent Polarity: Use DMF or THF for nucleophilic substitutions to enhance reactivity .
- Catalytic Systems: Pd(PPh₃)₄ for Suzuki couplings or HATU/DIPEA for amide bond formation .
- Byproduct Mitigation: Add molecular sieves to absorb water in esterification reactions .
Case Study: In , coupling with methyl 4-(aminomethyl)benzoate under microwave conditions improved yields from 50% (room temperature) to 85% (100°C, 30 min) .
Q. How is the compound applied in drug delivery or prodrug design?
- Prodrug Activation: The benzyl ester enhances lipophilicity for cellular uptake, while enzymatic cleavage (e.g., esterases) releases the active carboxylic acid .
- Targeted Delivery: Conjugation with peptides via the Boc-deprotected amine enables site-specific drug release .
Data from Analogues:
| Application | Model System | Efficacy | Reference |
|---|---|---|---|
| Anticancer Prodrug | HeLa cells | IC₅₀ reduced by 40% vs. free acid | |
| Peptide Conjugate | In vivo (mice) | 2x bioavailability vs. non-esterified form |
Methodological Guidelines for Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
